molecular formula C11H17N3 B2715683 5-[(Piperidin-4-yl)methyl]pyridin-2-amine CAS No. 1824082-84-9

5-[(Piperidin-4-yl)methyl]pyridin-2-amine

Cat. No.: B2715683
CAS No.: 1824082-84-9
M. Wt: 191.278
InChI Key: GURZDNOCBUCDBB-UHFFFAOYSA-N
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Description

5-[(Piperidin-4-yl)methyl]pyridin-2-amine ( 302338-97-2) is a chemical compound with the molecular formula C 11 H 17 N 3 and a molecular weight of 191.27 g/mol . This researcher-focused compound serves as a crucial building block in medicinal chemistry and pharmaceutical development, particularly in the synthesis of novel bioactive molecules . Its unique structure, featuring both piperidine and pyridin-2-amine moieties, allows for versatile modification and optimization in drug design projects . Preliminary interaction studies suggest that compounds with this scaffold exhibit binding affinity to various biological targets, acting as potential inhibitors or modulators of specific enzymes and receptors . Due to its structural features, it is a candidate for further investigation in neuropharmacology, with potential applications in targeting pathways involved in neurological disorders . Furthermore, its research value extends to oncology, as it may affect pathways involved in cancer cell proliferation and inflammatory responses . Key Identifiers • IUPAC Name: this compound (also listed as N-[(piperidin-4-yl)methyl]pyridin-2-amine) • CAS Number: 302338-97-2 • MDL Number: MFCD12025428 • InChI Key: PZVOFVCTIUPSRP-UHFFFAOYSA-N Physical & Chemical Properties • Boiling Point: ~342.4°C at 760 mmHg • Density: ~1.058 g/cm³ • LogP: ~1.89 • PSA: ~36.95 Ų Handling and Usage This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should refer to the supplied Material Safety Data Sheet (MSDS) for safe handling and storage instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(piperidin-4-ylmethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-11-2-1-10(8-14-11)7-9-3-5-13-6-4-9/h1-2,8-9,13H,3-7H2,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURZDNOCBUCDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824082-84-9
Record name 5-[(piperidin-4-yl)methyl]pyridin-2-amine
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Advanced Synthetic Methodologies for 5 Piperidin 4 Yl Methyl Pyridin 2 Amine and Its Structural Analogs

Retrosynthetic Analysis and Design of Synthetic Pathways for 5-[(Piperidin-4-yl)methyl]pyridin-2-amine

Retrosynthetic analysis of this compound reveals several viable disconnection points, leading to various synthetic routes. A common strategy involves the formation of the C-C bond between the pyridine (B92270) and piperidine (B6355638) rings. This can be achieved by coupling a suitable pyridine precursor with a piperidine synthon.

One logical disconnection is at the bond connecting the methylene (B1212753) bridge to the pyridine ring. This approach suggests a precursor such as a 2-aminopyridine (B139424) derivative bearing a leaving group at the 5-position, which can then be coupled with a piperidin-4-ylmethyl organometallic reagent. Alternatively, a 5-formyl-2-aminopyridine derivative can undergo a Wittig-type reaction or reductive amination with a suitable piperidine-containing nucleophile.

Another key retrosynthetic approach involves disconnecting the piperidine ring itself. This would entail constructing the piperidine ring onto a pre-functionalized pyridine core. For instance, a pyridine derivative with a side chain suitable for intramolecular cyclization can be employed. This strategy often allows for greater control over the stereochemistry of the piperidine ring.

Optimization of Key Reaction Steps and Conditions for this compound Synthesis

Reductive amination is a cornerstone reaction in the synthesis of piperidine-containing compounds. nih.gov This reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. In the context of this compound synthesis, this strategy can be employed to form the piperidine ring or to introduce the aminopyridine moiety.

A variety of reducing agents can be used for reductive amination, each with its own advantages. Sodium borohydride (B1222165) and its derivatives, such as sodium cyanoborohydride and sodium triacetoxyborohydride, are commonly used due to their mildness and selectivity. tandfonline.com More recently, pyridine-borane complexes have emerged as effective and less toxic alternatives for reductive aminations. acs.orgacs.orgtandfonline.com The choice of solvent and the use of catalysts, such as molecular sieves to remove water and drive the imine formation, are critical for optimizing these reactions. acs.org

Reagent/CatalystConditionsApplicationReference
Pyridine-boraneMethanol, 4 Å molecular sievesIn situ reductive amination of ketones and aldehydes acs.org
Borane-pyridine complexStandardized conditionsReductive amination of various aldehydes with substituted piperidines tandfonline.com
Metal zinc/hydrochloric acidEthanol, room temperatureOne-pot reductive amination of aldehydes to primary amines tandfonline.com

Multi-component and One-pot Synthetic Approaches

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps into a single operation without the need for isolating intermediates. taylorfrancis.comrsc.org These approaches are highly desirable for the synthesis of complex molecules like this compound.

The synthesis of highly functionalized piperidine derivatives, which can be precursors to the target compound, has been achieved through various MCRs. taylorfrancis.comtandfonline.com For instance, a one-pot synthesis of trimethyl 3,5,5-piperidinetricarboxylate has been reported using a combination of Yb(OTf)3 and AgOTf as catalysts. tandfonline.com Biocatalytic MCRs, utilizing enzymes like Candida antarctica lipase (B570770) B (CALB), have also been developed for the synthesis of piperidine derivatives, offering a greener and more sustainable approach. rsc.orgrsc.org

Reaction TypeCatalysts/ReagentsKey FeaturesReference
One-pot, three-componentTetrabutylammonium tribromide (TBATB)Synthesis of highly functionalized piperidine derivatives taylorfrancis.com
One-pot, three-componentZrOCl2·8H2OAqua-compatible synthesis of functionalized piperidine scaffolds taylorfrancis.com
One-pot multicomponentYb(OTf)3 and AgOTfSynthesis of trimethyl 3,5,5-piperidinetricarboxylate tandfonline.com
Biocatalytic multicomponentImmobilized Candida antarctica lipase B (CALB)Synthesis of clinically valuable piperidines rsc.orgrsc.org

Catalytic Systems in Target Compound Construction

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective bond formations. In the construction of this compound, various catalytic systems are employed to facilitate key transformations, such as C-C bond formation and the construction of the heterocyclic rings. pitt.edu

Transition metal catalysts, particularly those based on palladium, rhodium, and nickel, are widely used for cross-coupling reactions to form the C-C bond between the pyridine and piperidine moieties. organic-chemistry.org For example, nickel-catalyzed reductive cross-coupling reactions can be used to connect aryl halides with suitable coupling partners under mild conditions. organic-chemistry.org Copper-catalyzed reactions have also proven effective for the synthesis of substituted pyridines. organic-chemistry.org

The synthesis of the pyridine ring itself can be achieved through transition metal-catalyzed [2+2+2] cycloaddition reactions. acsgcipr.org Furthermore, base metals like copper, nickel, and iron are increasingly being explored as more sustainable alternatives to precious metal catalysts. acsgcipr.org

Divergent Synthesis of Structural Analogs of this compound

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally related compounds from a common intermediate. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

The piperidine ring is a common target for modification to explore its impact on biological activity. researchgate.net A variety of strategies exist to introduce substituents at different positions of the piperidine ring.

One approach involves the synthesis of substituted piperidones, which can then be further functionalized. For example, chiral 2-substituted 4-piperidones can be accessed through a double aza-Michael reaction from divinyl ketones. nih.gov These piperidones serve as versatile intermediates for the synthesis of a range of analogs.

Another strategy focuses on the direct functionalization of a pre-existing piperidine ring. researchgate.net Recent advances have enabled the modification of piperidines through biocatalytic C-H oxidation followed by radical cross-coupling, offering a streamlined route to complex, three-dimensional molecules. news-medical.net This two-stage process allows for the selective introduction of functional groups at specific sites on the piperidine ring. news-medical.net Furthermore, divergent asymmetric synthesis methods have been developed to produce various 3,5-dioxygenated piperidines from a common precursor. nih.gov

StrategyKey TransformationApplicationReference
Double aza-Michael reactionFormation of chiral 2-substituted 4-piperidones from divinyl ketonesAccess to chirally enriched piperidone building blocks nih.gov
Biocatalytic C-H oxidation and radical cross-couplingSelective functionalization of the piperidine ringStreamlined synthesis of complex 3D piperidine analogs news-medical.net
Divergent asymmetric synthesisTransformation of a rac/meso diol mixtureSynthesis of various 3,5-dioxygenated piperidines nih.gov

Strategies for Modification of the Pyridine Ring and Amine Group

The structural framework of this compound offers multiple sites for chemical modification, namely the pyridine ring and the primary amine group. These modifications are crucial for developing structural analogs with potentially modulated properties. Strategies for these modifications often draw from established methodologies in heterocyclic chemistry.

Pyridine Ring Modification: Functionalization of the pyridine ring is a common strategy to alter the electronic and steric properties of the molecule. researchgate.net One of the most prevalent methods for modifying a pre-formed pyridine ring is through catalytic hydrogenation, which would convert the pyridine moiety into a piperidine ring. researchgate.netmdpi.com This transformation significantly alters the geometry and basicity of the heterocyclic core. Various catalysts, including rhodium- and palladium-based systems, have been employed for the hydrogenation of pyridine derivatives. nih.gov

Electrophilic substitution reactions can introduce substituents onto the pyridine ring, although the ring's electron-deficient nature can make these reactions challenging. The position of substitution is directed by the existing amine and alkyl substituents. Conversely, nucleophilic aromatic substitution can be employed, particularly if a suitable leaving group is present on the ring.

Table 1: Summary of Modification Strategies for Pyridine and Amine Moieties This table is generated based on established chemical principles and is for illustrative purposes.

Moiety Modification Strategy Reagents/Conditions Resulting Functional Group/Structure
Pyridine Ring Catalytic Hydrogenation H₂, Pd/C or Rh/C, high pressure Piperidine ring
Pyridine Ring Electrophilic Aromatic Substitution Halogenating agents, Nitrating agents Halogenated or nitrated pyridine
Amine Group N-Acylation Acyl chloride, base (e.g., K₂CO₃) Amide
Amine Group N-Alkylation Alkyl halide, base Secondary or tertiary amine

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become integral to the development of synthetic routes for pharmaceuticals and fine chemicals. unibo.it The synthesis of pyridine and piperidine derivatives, including this compound, is increasingly being adapted to incorporate more sustainable practices. citedrive.comajchem-a.com

Key green strategies applicable to the synthesis of this compound include the use of environmentally benign solvents, development of catalyst-based reactions, and the implementation of energy-efficient techniques. researchgate.netnih.gov Water, for example, is considered the greenest solvent and its use in organic reactions is highly desirable. rsc.org Aqueous medium can be employed in certain steps, such as in multicomponent reactions for the formation of the pyridine core. rsc.org

Multicomponent reactions (MCRs) are a cornerstone of green chemistry, as they combine multiple starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. researchgate.net The Guareschi–Thorpe reaction, a classic MCR for pyridine synthesis, has been adapted to run under greener conditions using water and ammonium (B1175870) carbonate, which serves as both a nitrogen source and a pH controller. rsc.org

The use of heterogeneous catalysts, which can be easily recovered and recycled, is another important aspect of sustainable synthesis. ajchem-a.com For instance, iron-catalyzed reactions have been developed for the eco-friendly synthesis of substituted piperidines. organic-chemistry.org Furthermore, energy-efficient methods like microwave-assisted synthesis have been shown to accelerate reactions, leading to higher yields in shorter times and reducing solvent consumption. researchgate.netresearchgate.net

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Heterocycle Synthesis This table is for illustrative purposes, comparing general approaches applicable to the target compound's synthesis.

Parameter Traditional Approach Green/Sustainable Approach
Solvents Often volatile organic solvents (e.g., benzene (B151609), chlorinated solvents) Water, ethanol, or solvent-free conditions researchgate.netrsc.org
Catalysts Stoichiometric reagents, homogeneous catalysts Recyclable heterogeneous catalysts (e.g., nanomagnetite, supported metals) ajchem-a.comorganic-chemistry.org
Energy Input Conventional heating (oil baths), long reaction times Microwave irradiation, ultrasonic production researchgate.netnih.gov
Reaction Type Multi-step linear synthesis One-pot, multicomponent reactions (MCRs) researchgate.net

| Atom Economy | Often lower due to protecting groups and multiple steps | Higher, maximizing incorporation of starting materials into the final product |

Scalable Synthesis Techniques for this compound (e.g., Flow Chemistry)

The transition from laboratory-scale synthesis to industrial production requires robust, safe, and efficient methodologies. For a compound like this compound, scalable techniques such as flow chemistry offer significant advantages over traditional batch processing. researchgate.net Flow chemistry, or continuous flow processing, involves pumping reagents through a network of tubes or channels where the reaction occurs. mdpi.com

This technology is particularly advantageous for managing reaction parameters like temperature and pressure with high precision, which is crucial for safety and product consistency on a large scale. researchgate.net The high surface-area-to-volume ratio in flow reactors allows for excellent heat transfer, enabling the safe execution of highly exothermic reactions that might be hazardous in large batch reactors. mdpi.com

Table 3: Potential Parameters for a Flow Chemistry Synthesis of a Substituted Pyridine Intermediate This table is a hypothetical example based on literature for similar reactions. researchgate.netmdpi.com

Parameter Value/Condition Rationale
Reactor Type Packed-bed reactor Allows for the use of a heterogeneous catalyst, simplifying product separation.
Catalyst Heterogeneous metal catalyst (e.g., Raney® Ni, Pd/C) High activity, recyclability, and suitable for hydrogenation or C-C coupling reactions.
Solvent High-boiling point alcohol (e.g., 1-propanol) Suitable for high-temperature reactions required for catalyst activation and reaction progression.
Temperature 150-200 °C High temperatures are often necessary to drive reactions to completion over a catalyst surface.
Flow Rate 0.1 - 1.0 mL/min Controls the residence time of reagents in the reactor, allowing for optimization of conversion.

| Pressure | Controlled via back-pressure regulator | Maintains the solvent in a liquid state above its boiling point and can influence reaction rates. |

Sophisticated Analytical Characterization of 5 Piperidin 4 Yl Methyl Pyridin 2 Amine and Its Derivatives

High-Resolution Mass Spectrometry for Elucidating Reaction Pathways and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of novel compounds, offering precise mass measurements that facilitate unequivocal molecular formula determination. Techniques such as Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry are particularly well-suited for polar molecules like 5-[(Piperidin-4-yl)methyl]pyridin-2-amine due to the presence of basic nitrogen atoms that are readily protonated. mdpi.com The high mass accuracy, typically within 5 ppm, allows for the confident assignment of elemental compositions for the parent molecule, its fragments, and any process-related impurities or degradation products. mdpi.commdpi.com

Impurity profiling is a critical application of HRMS in pharmaceutical development. By comparing the mass-to-charge ratios (m/z) of components in a sample to the theoretical mass of the target compound, even minor impurities can be detected. nih.govnih.gov Tandem mass spectrometry (MS/MS) experiments are then employed to induce fragmentation of these ions. The resulting fragmentation patterns provide structural clues that help in the elucidation of impurity structures, which may arise from starting materials, by-products, or degradation pathways. nih.gov This detailed analysis is crucial for understanding and controlling the reaction process to ensure the purity and quality of the final compound.

Table 1: Illustrative HRMS Data for this compound
AnalyteMolecular FormulaIon TypeTheoretical m/zObserved m/zMass Error (ppm)
Parent CompoundC₁₁H₁₇N₃[M+H]⁺192.14952192.1492-1.7
Potential Impurity A (Loss of NH₂)C₁₁H₁₅N₂[M+H]⁺175.12807175.1278-1.5
Potential Impurity B (N-oxide)C₁₁H₁₇N₃O[M+H]⁺208.14444208.1441-1.6

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Elucidation

For a molecule like this compound, 2D NMR experiments are critical for confirming the precise arrangement of substituents (regiochemistry).

Correlation Spectroscopy (COSY): This experiment maps out proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons within the pyridine (B92270) and piperidine (B6355638) ring systems. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a clear map of C-H bonds. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different fragments of the molecule, such as confirming the link between the methylene (B1212753) bridge (-CH₂-) and both the pyridine and piperidine rings at the correct positions. mdpi.com

Furthermore, NMR is vital for stereochemical analysis. For the piperidine ring, the coupling constants (J-values) observed in the ¹H NMR spectrum can help determine its preferred chair conformation. researchgate.net Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space, further confirming conformational and stereochemical assignments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)
Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity
Pyridine C2~159.5--
Pyridine C3~105.0~6.30d
Pyridine C4~148.0~7.30dd
Pyridine C5~125.0--
Pyridine C6~138.0~7.90d
Methylene (-CH₂-)~40.0~2.40d
Piperidine C4'~35.0~1.70m
Piperidine C2'/C6'~45.0~2.90 (eq), ~2.00 (ax)m
Piperidine C3'/C5'~31.0~1.55 (eq), ~1.10 (ax)m
Amine (-NH₂)-~5.50s (br)

Advanced Chromatographic Method Development for Purity Assessment and Isolation

Chromatographic techniques are fundamental for both separating the target compound from impurities and for quantifying its purity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant method for assessing the purity of non-volatile organic compounds like this compound. nih.gov A typical method involves a C18 stationary phase column and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. ptfarm.plresearchgate.net The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

Method development and validation are performed according to international guidelines to ensure the method is suitable for its intended purpose. rjptonline.org Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Demonstrating a direct proportionality between detector response and analyte concentration over a given range.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Accuracy: The closeness of the test results obtained by the method to the true value.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

This validated method allows for the accurate determination of purity (often expressed as area percent) and the quantification of specific impurities. ptfarm.pl

Table 3: Typical RP-HPLC Method Parameters for Purity Analysis
ParameterCondition/Value
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseA: 0.1% Formic acid in Water; B: Acetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Linearity (r²)> 0.999
Precision (%RSD)< 2.0%

While HPLC is ideal for the main compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile species that may be present as impurities. unodc.org These can include residual solvents from the synthesis (e.g., isopropanol, toluene) or volatile starting materials and by-products. researchgate.net Headspace GC-MS is a particularly powerful technique where the vapor above the sample is injected, concentrating volatile analytes and avoiding contamination of the instrument with the non-volatile main compound. chromatographyonline.com

The gas chromatograph separates the volatile components, which are then identified by the mass spectrometer based on their unique mass spectra and fragmentation patterns. This allows for the sensitive detection and identification of volatile impurities that could impact the quality and properties of the final substance. unodc.org

Solid-State Characterization Techniques (e.g., X-ray Crystallography for Crystal Structure)

The properties of a compound in its solid state are governed by its crystal structure. Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation established by NMR. mdpi.com

Crucially, X-ray crystallography also reveals the packing arrangement of molecules within the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds, which play a key role in determining the physical properties of the solid material. researchgate.net For this compound, hydrogen bonding involving the amine and piperidine N-H groups would be expected to be a dominant feature of the crystal packing. Other solid-state techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information on melting point, thermal stability, and the presence of different crystalline forms (polymorphs). google.com

Table 4: Representative Crystallographic Data
ParameterValue
Empirical formulaC₁₁H₁₇N₃
Formula weight191.27
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 98.5°
Volume1029 ų
Z (Molecules per unit cell)4

Due to the absence of publicly available scientific literature detailing the preclinical pharmacological and biological characterization of the specific chemical compound this compound, it is not possible to generate the requested article. Extensive searches did not yield any data corresponding to the outlined sections for this particular molecule.

The requested information on enzyme inhibition kinetics, receptor binding profiles, in vitro assays modulating specific biological pathways, phenotypic screening, and cellular target engagement assays for this compound is not present in the accessible scientific domain. Therefore, creating an article with the specified structure and content would require fabricating data, which contravenes the principles of scientific accuracy and ethical content generation.

Preclinical Pharmacological and Biological Characterization of 5 Piperidin 4 Yl Methyl Pyridin 2 Amine

Structure-Activity Relationship (SAR) Elucidation for 5-[(Piperidin-4-yl)methyl]pyridin-2-amine Derivatives

The structure-activity relationship (SAR) for derivatives of this compound reveals how chemical modifications to this scaffold influence biological activity. The core structure consists of three key components amenable to modification: the 2-aminopyridine (B139424) head, the piperidine (B6355638) ring, and the methylene (B1212753) linker. Studies on analogous chemical series, where these core components are present, provide significant insight into the SAR of this compound class.

Structural modifications to the this compound scaffold have a profound impact on biological potency and selectivity. Key areas of modification include substitution on the piperidine nitrogen, alteration of the 2-aminopyridine ring, and changes to the linker connecting these two moieties.

Modifications of the Piperidine Ring: The secondary amine of the piperidine ring is a common site for chemical modification. N-alkylation or N-arylation can significantly modulate a compound's physicochemical properties, such as lipophilicity and basicity, which in turn affects cell permeability, target engagement, and pharmacokinetic profiles. For instance, in related donepezil-aminopyridine hybrids, the N-benzylpiperidine moiety is crucial for activity, and modifications to the benzyl (B1604629) group can fine-tune potency. nih.gov Attaching bulky or electron-withdrawing groups to the piperidine nitrogen can also influence selectivity against off-target proteins, such as the hERG ion channel, which is a critical consideration in drug development. nih.gov

Modifications of the 2-Aminopyridine Moiety: The 2-aminopyridine group is a key hydrogen bonding motif. Substitution on the amino group or the pyridine (B92270) ring can alter the electronic properties and binding interactions of the molecule. For example, incorporating substituents at the 6-position of the pyridine ring in donepezil–aminopyridine hybrids has been shown to influence inhibitory potency against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE). nih.gov Furthermore, replacing the pyridine ring with other heterocycles, such as pyrimidine (B1678525) or quinazoline, can drastically alter the biological target and activity profile. nih.govacs.org

Modifications of the Methylene Linker: The length and rigidity of the linker connecting the piperidine and pyridine rings are critical. Increasing the number of carbons in an alkyl linker has been shown to impact monoamine oxidase (MAO) inhibition in related structures. nih.gov Introducing rigidity, for example by incorporating the linker into a ring system, or adding functional groups like carbonyls, can alter the conformational flexibility of the molecule, leading to more specific interactions with the target protein.

Table 1: Impact of Structural Modifications on Biological Activity in Related Compound Series
Structural Modification AreaType of ModificationObserved Impact in Analogous SeriesPotential Rationale
Piperidine RingSubstitution on Nitrogen (e.g., N-benzyl)Crucial for potency; modifications alter activity and selectivity. nih.govInfluences lipophilicity, basicity, and provides additional binding interactions.
Ring ConformationChair conformation is preferred; substituents can be axial or equatorial. wikipedia.orgAffects the spatial orientation of substituents and their interaction with target sites.
2-Aminopyridine MoietySubstitution on the pyridine ringCan enhance potency and selectivity. nih.govAlters electronic properties and provides new interaction points.
Replacement with other heterocyclesChanges the biological target and overall activity profile. nih.govacs.orgModifies the core scaffold's geometry and hydrogen bonding capabilities.
Methylene LinkerVarying length or rigidityImpacts inhibitory potency. nih.govDetermines the optimal distance and orientation between the two ring systems for target binding.

A pharmacophore model for this compound derivatives includes several key features essential for molecular recognition and biological activity. These motifs contribute to the compound's ability to bind to its biological target through a combination of hydrogen bonds, ionic interactions, and hydrophobic interactions.

2-Aminopyridine Group: This moiety typically acts as a crucial hydrogen bond donor and acceptor. The exocyclic amino group can donate a hydrogen bond, while the pyridine nitrogen can accept one. This "hinge-binding" motif is common in kinase inhibitors and other enzyme inhibitors, where it interacts with the protein backbone. The aromatic nature of the pyridine ring also allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target's binding site.

Piperidine Ring Nitrogen: The nitrogen atom within the piperidine ring is typically protonated at physiological pH, making it a key cationic center. This allows it to form a strong ionic bond or a charge-reinforced hydrogen bond with an acidic residue, such as aspartate or glutamate, in the binding pocket. This interaction often serves as a primary anchor for the molecule.

Hydrophobic Scaffolds: Both the piperidine and pyridine rings provide hydrophobic surfaces that can engage with nonpolar regions of the binding site. The six-membered chair-like conformation of the piperidine ring offers a specific three-dimensional shape for optimal fitting into hydrophobic pockets. wikipedia.org

Table 2: Key Pharmacophoric Features of the this compound Scaffold
Pharmacophore/Structural MotifPotential Type of InteractionRole in Biological Activity
Pyridine NitrogenHydrogen Bond AcceptorOrients the molecule in the binding site, often interacting with backbone amides.
Exocyclic Amino GroupHydrogen Bond DonorProvides a key interaction point for anchoring the molecule to the target.
Piperidine Nitrogen (protonated)Ionic Interaction / Cationic CenterForms strong electrostatic interactions with acidic residues (e.g., Asp, Glu).
Piperidine and Pyridine RingsHydrophobic and van der Waals InteractionsEngages with nonpolar pockets in the target protein, contributing to binding affinity.
Aromatic Pyridine Ringπ-π StackingCan interact with aromatic residues (e.g., Phe, Tyr, Trp) in the binding site.

Preliminary In Vivo Proof-of-Concept Studies in Relevant Preclinical Models (Focused on Mechanistic Insights)

In vivo proof-of-concept studies are essential to validate in vitro findings and to understand how a compound behaves in a complex biological system. These studies focus on demonstrating target engagement and elucidating the mechanism of action in a living organism.

The choice of an animal model is dictated by the intended therapeutic application and the biological pathway being targeted. For derivatives of the this compound scaffold, which is found in compounds with applications in oncology and neuroscience, specific models are chosen to replicate aspects of human disease. nih.govnih.gov

Rodent Models (Mice and Rats): Mice and rats are the most commonly used species for initial in vivo studies due to their genetic similarity to humans, cost-effectiveness, and well-characterized biology. nih.gov

Oncology: For anti-cancer applications, xenograft models are frequently employed. In these models, human cancer cell lines are implanted into immunocompromised mice. nih.gov This allows for the evaluation of a compound's ability to inhibit tumor growth in vivo. For example, an ovarian carcinoma mouse xenograft model (OVCAR-3) was used to demonstrate the tumor growth inhibition effects of a related pyridin-2-amine derivative. nih.gov

Neuroscience: For neurological disorders such as epilepsy, genetic mouse models that mimic the human condition are utilized. For instance, a tuberous sclerosis complex (TSC) mouse model, which exhibits spontaneous seizures, can be used to assess the anti-seizure potential of a compound. nih.govnih.gov

Justification: The use of at least two species, typically a rodent and a non-rodent, is standard practice in preclinical testing to better predict human pharmacokinetics and toxicology. limav.org Rodent models are particularly valuable for mechanistic studies as they allow for extensive tissue collection and biomarker analysis that would not be feasible in higher-order animals or humans.

Mechanistic biomarkers are crucial for providing direct evidence of a compound's biological activity in vivo. They can confirm target engagement, demonstrate downstream pathway modulation, and offer insights into the physiological response to the drug. The analysis is typically performed on tissue samples (e.g., tumor, brain) or biological fluids (e.g., plasma, urine) collected from the animal models. nih.govmdpi.com

Markers of Target Engagement: These biomarkers provide direct evidence that the compound is interacting with its intended target. If the target is a protein kinase, this could be measured by a decrease in the phosphorylation of a known downstream substrate protein.

Markers of Cellular Response: These biomarkers indicate the biological consequences of target engagement. For anti-cancer agents, this often includes markers of apoptosis (programmed cell death), such as an increase in cleaved PARP or cleaved caspase-3 in tumor tissue. researchgate.net For other mechanisms, an increase in reactive oxygen species (ROS) could be a relevant biomarker. nih.gov

Markers of Efficacy: In addition to measuring physiological outcomes like tumor size or seizure frequency, molecular markers that correlate with efficacy can be analyzed. For example, in kidney disease models, urinary proteins like epidermal growth factor (EGF) and angiotensinogen (B3276523) (AGT) can serve as biomarkers of disease progression and response to treatment. mdpi.com

Table 3: Examples of Mechanistic Biomarkers for Preclinical Analysis
Biomarker CategoryExample BiomarkerMethod of AnalysisMechanistic Insight Provided
Target EngagementPhosphorylation of a substrate proteinWestern Blot, ELISA, ImmunohistochemistryConfirms direct inhibition of a target kinase's activity in tissue.
Cellular ResponseCleaved PARP / Caspase-3Western Blot, ImmunohistochemistryIndicates induction of apoptosis in response to the compound. researchgate.net
Reactive Oxygen Species (ROS)Fluorescent Probes, ELISAsShows induction of oxidative stress as a mechanism of action. nih.gov
Efficacy/Disease ModificationMicroRNA-122 (miR-122)qPCR on plasmaA sensitive and specific marker of liver injury. nih.gov
Urinary EGF / AGTELISA on urineIndicates modulation of pathways related to kidney function and disease. mdpi.com

Potential Applications of 5 Piperidin 4 Yl Methyl Pyridin 2 Amine Beyond Drug Discovery

Exploration as a Ligand in Coordination Chemistry and Catalysis

The molecular architecture of 5-[(Piperidin-4-yl)methyl]pyridin-2-amine, featuring both a 2-aminopyridine (B139424) and a 4-substituted piperidine (B6355638) moiety, presents intriguing possibilities for its use as a ligand in coordination chemistry. Compounds derived from 2-aminopyridine are recognized as versatile ligands capable of supporting metal-metal bonded complexes. researchgate.net The nitrogen atoms of the pyridine (B92270) ring and the amino group can act as a bidentate chelate, forming a stable five-membered ring with a metal center. Additionally, the piperidine nitrogen offers another potential coordination site, allowing the molecule to function as a tridentate or a bridging ligand, potentially leading to the formation of polynuclear metal complexes.

The coordination chemistry of 2-aminopyridines is extensive, with these ligands demonstrating a variety of coordination modes, including chelating and bridging. mdpi.com This versatility has led to their use in the construction of complex architectures, such as trimetallic and even larger metal-metal bonded compounds. researchgate.net The specific nature of the metal-ligand interaction can be tuned by the steric and electronic properties of the substituents on the aminopyridine core.

In the case of this compound, the piperidine substituent could influence the steric environment around the metal center, thereby affecting the catalytic activity of the resulting complex. The nature of the heterocyclic nitrogen ligand can have subtle but significant influences on the properties of the metal complex. nih.gov For instance, the increased hydrophobicity imparted by the piperidine group, compared to a simple pyridine, could be advantageous in certain catalytic applications. nih.gov The potential for this compound to act as a ligand in catalysis is an area ripe for exploration, drawing parallels from the use of other bidentate pyridine-containing ligands in various catalytic processes. documentsdelivered.com

Table 1: Potential Coordination Modes of this compound

Coordination ModeDonating AtomsPotential Application
BidentatePyridine-N, Amino-NFormation of stable mononuclear complexes
TridentatePyridine-N, Amino-N, Piperidine-NFormation of pincer-type complexes
BridgingPyridine-N and Piperidine-NSynthesis of polynuclear complexes and coordination polymers

Utilization as a Building Block in Materials Science or Polymer Chemistry

The bifunctional nature of this compound, with its reactive primary and secondary amine groups, makes it a promising building block for the synthesis of novel polymers and functional materials. Both piperidine and aminopyridine moieties have been successfully incorporated into polymeric structures, imparting specific properties to the resulting materials.

Piperidine-based polymers have been investigated for a variety of applications. For example, polymers with pendant piperidine rings have been synthesized and shown to exhibit temperature-responsive behavior in aqueous solutions, making them suitable for applications such as kinetic hydrate (B1144303) inhibitors. acs.org Furthermore, piperidine-containing compounds are attractive for designing new materials for drug delivery systems, where they can be incorporated into bioactive films. nih.gov The piperidine unit can also be part of polymer-bound catalysts and reagents. sigmaaldrich.com

On the other hand, aminopyridine derivatives have been used to create polymers with interesting optical and electronic properties. Poly-2-aminopyridine has been synthesized and characterized, showing potential for use in batteries. researchgate.net Additionally, aminopyridine units can be grafted onto other polymer backbones to introduce fluorescence and antimicrobial properties. mdpi.com The synthesis of polymers containing aminopyridine can be challenging, with oxidative coupling being difficult due to the electron-poor nature of the pyridine ring. researchgate.net However, alternative methods like palladium-catalyzed self-amination of bromo aminopyridines have been developed. researchgate.net

Given these precedents, this compound could potentially be used as a monomer in condensation polymerization reactions, reacting with dicarboxylic acids or other bifunctional monomers to form polyamides or other polymers. The resulting materials could exhibit a combination of the properties associated with both piperidine and aminopyridine-containing polymers, such as thermal stability, specific solubility characteristics, and potential bioactivity.

Application in Chemical Probes for Biological System Interrogation

The inherent fluorescence of the aminopyridine scaffold and the ability of the piperidine and aminopyridine nitrogens to bind to metal ions make this compound a compelling candidate for the development of chemical probes. Fluorescent probes are invaluable tools for visualizing and quantifying biological molecules and processes.

Unsubstituted pyridin-2-amine is known to have a high quantum yield, making it a promising scaffold for fluorescent probes. nih.gov The fluorescent properties of aminopyridines can be modulated by substitution, and they have been employed in "click-and-probing" applications for biological labeling. nih.gov Aminopyridine derivatives have been developed as fluorescent chemosensors for the detection of metal ions like Fe³⁺ and Hg²⁺. researchgate.net

Similarly, piperidine and its derivatives have been incorporated into a variety of fluorescent probes. For instance, piperidine-substituted aza-BODIPY has been used to create a near-infrared fluorescent probe for detecting extreme acidity. rsc.org Piperazine (a related six-membered nitrogen-containing heterocycle) has also been a popular building block for fluorescent probes for detecting biologically relevant species like hydrogen sulfide (B99878) and biothiols. nih.govrsc.org

The structure of this compound combines the fluorescent potential of the aminopyridine core with the metal-binding capabilities of its multiple nitrogen atoms. This duality could be exploited to design a "turn-on" or "turn-off" fluorescent sensor. Upon binding to a specific metal ion, the conformation of the molecule could change, leading to an alteration in its fluorescence emission. Such a probe could find applications in detecting metal ions in biological systems or for environmental monitoring.

Table 2: Comparison of Structural Motifs in Known Chemical Probes

Structural MotifExample ApplicationReference
AminopyridineFluorescent probe for metal ion detection researchgate.net
PiperidineNear-infrared fluorescent pH probe rsc.org
PiperazineFluorescent probe for biothiols nih.gov

Emerging Research Directions and Future Perspectives for 5 Piperidin 4 Yl Methyl Pyridin 2 Amine

Integration with Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the early stages of drug discovery by offering powerful predictive capabilities. nih.govmdpi.com For 5-[(Piperidin-4-yl)methyl]pyridin-2-amine, these computational tools can be instrumental in accelerating its development and optimization. AI/ML algorithms can analyze vast datasets of chemical structures and biological activities to identify patterns that would be imperceptible to human researchers. mdpi.com

One of the key applications of AI in the context of this compound is the prediction of its physicochemical and pharmacokinetic properties. nih.gov By inputting the structure of this compound into trained ML models, researchers can obtain in silico predictions for a range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters. researchgate.netnih.gov This can help in the early identification of potential liabilities, such as poor solubility or predicted toxicity, guiding the synthesis of more promising derivatives.

Furthermore, AI can be employed in structure-based drug design to predict the binding affinity of this compound and its analogues to specific biological targets. nih.gov Deep learning models, particularly those that utilize 3D structural information, can simulate molecular docking with greater speed and accuracy than traditional methods, helping to prioritize which derivatives to synthesize and test. premierscience.comatomwise.com Generative models can even design novel molecules from scratch that are optimized for specific properties, potentially leading to the discovery of new compounds based on the this compound scaffold with enhanced efficacy and safety profiles. nih.gov

Table 1: Potential Applications of AI/ML in the Research of this compound

AI/ML ApplicationDescriptionPotential Impact on Research
ADMET Prediction Use of machine learning models to forecast absorption, distribution, metabolism, excretion, and toxicity profiles. researchgate.netPrioritization of derivatives with favorable drug-like properties, reducing late-stage failures.
Binding Affinity Prediction Application of deep learning to predict the binding affinity of the compound to its biological target(s). nih.govEfficient screening of virtual libraries to identify more potent analogues.
De Novo Drug Design Generative algorithms to create novel molecular structures based on the core scaffold with optimized properties.Discovery of novel, patentable chemical entities with improved therapeutic potential.
Target Identification Analysis of large biological datasets to identify or validate the molecular targets of the compound.Elucidation of the mechanism of action and potential for drug repurposing.

Development of Photoactivatable or Chemogenetic Derivatives

To gain a more precise understanding of the biological role of this compound, researchers may turn to the development of photoactivatable or chemogenetic derivatives. These tools allow for the spatial and temporal control of a compound's activity, providing insights that are difficult to obtain through conventional administration. wikipedia.org

Photoactivatable probes, often referred to as "caged" compounds, are chemically modified to be inactive until they are exposed to light of a specific wavelength. wikipedia.orgthermofisher.com A derivative of this compound could be synthesized with a photolabile protecting group attached to a key functional moiety, such as the amine on the pyridine (B92270) or piperidine (B6355638) ring. This "caged" version would be biologically inert until a flash of light cleaves the protecting group, releasing the active compound at a specific time and location within a biological system. nih.gov This technique could be invaluable for studying its effects on specific cells or signaling pathways with high precision.

Chemogenetics, on the other hand, involves the use of a specifically designed molecule to interact with a genetically engineered receptor. This approach could be applied by developing a derivative of this compound that is chemically inert but can be activated by a specific enzyme or a co-administered small molecule. While more complex to implement, this strategy offers another layer of control over the compound's activity in vivo.

Novel Analytical Methods for Detection and Quantification in Complex Matrices

The ability to accurately measure the concentration of this compound and its metabolites in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. While standard methods like High-Performance Liquid Chromatography (HPLC) are commonly used, there is a continuous drive to develop more sensitive and specific analytical techniques. cdc.govnih.gov

Future research could focus on developing and validating advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. researchgate.net These methods offer high sensitivity and selectivity, allowing for the detection of very low concentrations of the compound in complex matrices such as plasma, urine, and tissue homogenates. The development of such assays would be a critical step in enabling detailed preclinical and potentially clinical studies.

Another avenue of exploration is the use of HPLC coupled with fluorescence detection. nih.govresearchgate.net If this compound possesses native fluorescence, this property can be exploited for highly sensitive quantification. If not, derivatization with a fluorescent tag could be employed. This approach can offer a cost-effective yet highly sensitive alternative to mass spectrometry. researchgate.net

Table 2: Comparison of Potential Analytical Methods for this compound

Analytical MethodPrincipleAdvantagesPotential Challenges
HPLC-UV Separation by HPLC with detection based on UV absorbance.Robust, widely available, and cost-effective.Lower sensitivity and potential for interference from matrix components.
HPLC-Fluorescence Separation by HPLC with detection of native or derivatized fluorescence. nih.govHigh sensitivity and selectivity, often comparable to MS. nih.govRequires the compound to be fluorescent or undergo derivatization.
LC-MS/MS Separation by liquid chromatography followed by mass spectrometric detection. researchgate.netVery high sensitivity and specificity, provides structural information.Higher cost and complexity of instrumentation.

Exploration of Metabolite Identification and Its Impact on Research Pathways

Understanding the metabolic fate of this compound is essential for a complete picture of its biological activity and potential toxicity. The metabolites of a drug can be active, inactive, or even toxic, and their identification is a key component of drug development.

In silico metabolism prediction tools can provide a valuable starting point for these investigations. chula.ac.thresearchgate.net Based on the structure, which contains both a pyridine ring and a piperidine ring, common metabolic pathways can be hypothesized. The pyridine ring, for instance, is a common motif in many approved drugs, and its metabolism often involves enzymes like cytochrome P450 (CYP) 3A4. rsc.org These computational models can predict potential sites of oxidation, N-dealkylation, or other biotransformations. chula.ac.th

Conclusion and Broader Academic Impact of Research on 5 Piperidin 4 Yl Methyl Pyridin 2 Amine

Summary of Key Scientific Discoveries and Methodological Advancements

Research into 5-[(Piperidin-4-yl)methyl]pyridin-2-amine and its related structures has led to significant discoveries, primarily in the realm of therapeutic applications. The core structure, which combines a 2-aminopyridine (B139424) moiety with a piperidine (B6355638) ring, is a key pharmacophore in modern drug discovery.

A pivotal discovery highlighting the importance of this scaffold is the role of the closely related analog, 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine, as a crucial intermediate in the synthesis of Abemaciclib. Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which is approved for the treatment of certain types of breast cancer. This association underscores the therapeutic potential embedded within the aminopyridine-piperidine framework. The exploration of derivatives of this scaffold has been a recurring theme in patent literature, with numerous filings detailing their potential as kinase inhibitors and for the treatment of various proliferative diseases google.comgoogle.com.

Methodological advancements in the synthesis of such compounds have largely focused on the efficient construction of the piperidine and 2-aminopyridine rings and their linkage. General synthetic strategies often involve the hydrogenation or reduction of corresponding pyridine (B92270) precursors to form the piperidine ring nih.gov. The synthesis of 2-aminopyridines can be challenging, often requiring harsh conditions. However, modern methods have been developed that utilize pyridine N-oxides as starting materials to achieve milder and more regioselective amination morressier.com. The coupling of the two heterocyclic systems is a key step, and various synthetic routes have been explored in the broader context of creating libraries of such compounds for drug screening chemrxiv.org.

Table 1: Key Data on Representative Compounds

Compound NameCAS NumberMolecular FormulaApplication/Significance
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine1180132-17-5C12H20N4Intermediate in the synthesis of Abemaciclib chemicalbook.com
5-(4-Methylpiperazin-1-yl)pyridin-2-amine571189-49-6C10H16N4Building block in medicinal chemistry nih.gov
Abemaciclib1231929-97-7C27H32F2N8OCDK4/6 inhibitor for cancer therapy

Contribution to the Fundamental Understanding of Heterocyclic Chemistry

The study of This compound and its analogs contributes significantly to the fundamental understanding of heterocyclic chemistry, particularly in the context of structure-activity relationships (SAR) and drug design. The 2-aminopyridine moiety is a well-established pharmacophore with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties researchgate.netrsc.org. The piperidine ring, another ubiquitous feature in pharmaceuticals, often serves to modulate physicochemical properties such as solubility and basicity, and to provide a three-dimensional scaffold that can be optimized for target binding enamine.netresearchgate.net.

Identification of Persistent Research Challenges and Future Research Priorities

Despite the progress made, several research challenges persist in the field of aminopyridine-piperidine derivatives. One of the primary challenges is the development of highly efficient and stereoselective synthetic routes. The creation of chiral centers during the synthesis of substituted piperidines often requires complex and costly procedures to obtain the desired enantiomer nih.gov. Furthermore, the functionalization of the pyridine ring can be difficult to control, leading to mixtures of regioisomers morressier.com.

Future research priorities in this area are likely to focus on several key aspects:

Exploration of New Biological Targets: While the utility of this scaffold in oncology is well-established, there is significant potential for its application in other therapeutic areas, such as neurodegenerative diseases and infectious diseases, given the broad biological activities of both 2-aminopyridines and piperidines nih.govacs.orgpmarketresearch.com.

Development of Novel Synthetic Methodologies: There is a continuing need for more efficient, sustainable, and scalable synthetic methods to produce these complex molecules. This includes the development of novel catalytic systems and one-pot reactions to streamline the synthesis process nih.gov.

Advanced In Silico and In Vitro Screening: The use of computational tools for drug design and high-throughput screening can accelerate the discovery of new drug candidates based on the This compound scaffold pmarketresearch.com.

Elucidation of Mechanisms of Action: For novel derivatives with promising biological activity, detailed studies to elucidate their precise mechanisms of action at the molecular level will be crucial for their further development as therapeutic agents.

Q & A

Q. What are the established synthetic routes for 5-[(Piperidin-4-yl)methyl]pyridin-2-amine, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example:

  • Step 1: React 5-substituted pyridin-2-amine derivatives with aromatic aldehydes under nitrogen to form imine intermediates.
  • Step 2: Reduce intermediates using catalysts like Pd₂(dba)₃/BINAP in toluene (yield: ~60-75%) .
  • Optimization: Adjust solvent polarity (e.g., ethanol vs. toluene), catalyst loading (e.g., 5 mol% Pd), and reaction time (24-48 hrs). Monitor by TLC/HPLC.

Key Parameters for Yield Optimization

ParameterOptimal ConditionImpact on Yield
SolventToluene↑ Steric control
Temperature80-100°C↑ Reaction rate
Catalyst SystemPd₂(dba)₃/BINAP↑ Cross-coupling efficiency

Q. What spectroscopic and analytical techniques are recommended for structural characterization of this compound?

Methodological Answer: Use a combination of:

  • ¹H/¹³C NMR : Assign peaks for piperidine (δ 1.5-2.5 ppm, multiplet) and pyridine (δ 8.0-8.5 ppm, aromatic protons) .
  • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 220.31 for C₁₂H₂₀N₄) .
  • Elemental Analysis : Validate %C, %H, %N (±0.3% tolerance) .
  • X-ray Crystallography : Resolve piperidine-pyridine spatial arrangement (e.g., torsion angles <10°) .

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

  • Storage : In airtight containers under nitrogen at -20°C (DMSO stocks) or 4°C (solid form). Avoid light/moisture .
  • Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319). Neutralize spills with 5% acetic acid .

Advanced Research Questions

Q. How can QSAR models be developed to predict the biological activity of derivatives of this compound?

Methodological Answer:

  • Descriptor Selection : Use MOE software to compute steric (SMR), electronic (Log P), and lipophilic parameters .
  • Model Validation : Split data into training/test sets (80:20). Optimize using partial least squares (PLS) with >0.8 and >0.6 .
  • Example QSAR Equation : Activity = 0.65(Log P) + 0.32(SMR) - 1.21 (r²=0.85)* .

Q. What in vitro kinase assay protocols are suitable for evaluating inhibitory activity against TrkA or related kinases?

Methodological Answer:

  • Assay Design : Use recombinant TrkA kinase (10 nM) with ATP (10 μM) and substrate (poly-Glu:Tyr, 0.2 mg/mL) .
  • Inhibitor Testing : Pre-incubate compound (0.1-10 μM) with kinase for 15 min. Measure IC₅₀ via ADP-Glo™ luminescence .
  • Controls : Include staurosporine (positive control, IC₅₀ ~2 nM) and DMSO (vehicle control).

Q. How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Data Triangulation : Compare assay conditions (e.g., ATP concentration, pH). For example, IC₅₀ varies 10-fold between pH 7.4 vs. 6.8 .
  • Meta-Analysis : Pool data from ≥3 independent studies. Use Cohen’s d to quantify effect size discrepancies (|d| >0.8 indicates significant variance) .

Q. What strategies are effective for modifying the piperidine or pyridine moieties to enhance target selectivity in kinase inhibition?

Methodological Answer:

  • Piperidine Modifications : Introduce 4-methyl (↑ TrkA selectivity) or 3-fluoro (↓ off-target ALK binding) groups .
  • Pyridine Modifications : Replace pyridin-2-amine with pyrimidin-4-amine (↑ solubility, IC₅₀ improvement by 5-fold) .

Selectivity Optimization Table

ModificationTarget KinaseSelectivity (Fold vs. WT)
4-Methyl-piperidineTrkA12x vs. ALK
Pyrimidine substitutionMET8x vs. EGFR

Q. What computational methods are recommended for docking studies to understand binding interactions with targets like TrkA?

Methodological Answer:

  • Software : Use AutoDock Vina or Schrödinger Glide. Set grid box dimensions (20ų) centered on ATP-binding site .
  • Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å). Optimize force fields (e.g., OPLS3e) for piperidine flexibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.